1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoline core, a pyrrole ring, and multiple substituents such as chloro, fluoro, and methyl groups
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the formation of the quinoline core through a Povarov reaction, followed by the introduction of the pyrrole ring via a cyclization reaction. Subsequent steps may include the introduction of the chloro and fluoro substituents through halogenation reactions, and the incorporation of the methylthiophenyl group through a cross-coupling reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Cross-Coupling: The methylthiophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with tailored properties, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool in biological studies to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the compound’s structural features may allow it to interact with cellular membranes, influencing cell signaling and other biological processes.
Comparison with Similar Compounds
1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrrole Derivatives: Compounds containing a pyrrole ring, such as porphyrins and pyrrolopyrimidines, which have applications in medicinal chemistry and materials science.
Halogenated Aromatics: Compounds with halogen substituents, such as chlorobenzene and fluorobenzene, which are used in various chemical reactions and industrial processes.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3OS/c1-16-8-11-34-25(16)23-18(15-30)26(31-9-4-5-10-31)32(17-6-7-20(29)19(28)12-17)21-13-27(2,3)14-22(33)24(21)23/h4-12,23H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNROGVBRYQMAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)F)Cl)N5C=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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